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Abstract
BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under

investigation for the treatment of multiple sclerosis (MS).[1][2][3][4] This document provides a

comprehensive technical overview of the discovery, synthesis, and preclinical characterization

of BIIB129. All quantitative data are summarized in structured tables, and detailed

experimental protocols for key assays are provided. Visualizations of key pathways and

workflows are rendered using the DOT language to facilitate understanding of complex

relationships.

Introduction
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS)

characterized by inflammation, demyelination, and neurodegeneration.[1][2][3][5] Bruton's

tyrosine kinase (BTK) is a crucial signaling enzyme in B cells and myeloid cells, both of which

are implicated in the pathology of MS.[1][2][3][5] Inhibition of BTK is a promising therapeutic

strategy to modulate the autoimmune response in MS. BIIB129 was designed as a highly

selective and brain-penetrant covalent BTK inhibitor to address the need for therapies that can

act on immune cells within the CNS.[1][2][3][4]
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The discovery of BIIB129 was the culmination of a structure-based drug design and lead

optimization effort to identify a potent, selective, and brain-penetrant BTK inhibitor. The

optimization process focused on enhancing CNS penetration while maintaining high potency

and selectivity. This led to the identification of BIIB129, which exhibits a distinct binding mode

and a favorable preclinical profile.[1]

Physicochemical and Pharmacokinetic Properties
BIIB129 was engineered for favorable CNS drug-like properties. A summary of its key

physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion)

properties is presented in Table 1.

Table 1: Physicochemical and In Vitro ADME Properties of BIIB129 and a Key Intermediate

(Compound 10)

Property Compound 10 BIIB129

BTK IC50 (nM) 0.5 0.4

BTK log(kinact/Ki) (M-1s-1) 4.43 5.24

Human Whole Blood CD69

IC50 (µM)
0.33 0.046

Ramos Cell BTK Target

Occupancy IC50 (nM)
2.3 0.9

TMD8 B-cell Proliferation IC50

(nM)
0.6 0.2

Rat Liver Microsomal Clint

(mL/min/kg)
133 29

Human Liver Microsomal Clint

(mL/min/kg)
79 15

MDCK-MDR1 Efflux Ratio 5.4 1.8

GSH t1/2 (min) 13 114

Rat Kp,uu 0.37 0.8
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Data sourced from the primary publication on the discovery of BIIB129.

In Vivo Pharmacokinetics
The pharmacokinetic profile of BIIB129 was assessed in preclinical species. Key parameters

are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of BIIB129 in Preclinical Species

Species
Dose
(mg/kg)

Route
CL
(mL/min/k
g)

Vss
(L/kg)

t1/2 (h) F (%)

Rat 1 IV 25 2.3 1.1 -

Rat 10 PO - - - 71

Dog 0.5 IV 11 3.1 3.3 -

Dog 2 PO - - - 100

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Data

sourced from the primary publication on the discovery of BIIB129.

Kinase Selectivity
BIIB129 demonstrates high selectivity for BTK over other kinases. The kinome scan data

reveals minimal off-target activity.

Table 3: Kinase Selectivity of BIIB129
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Kinase % Inhibition at 1 µM

BTK >99

TEC 95

TXK 92

BMX 85

ITK 70

Data represents a selection of kinases from a broader kinome scan. Sourced from the primary

publication on the discovery of BIIB129.

Synthesis of BIIB129
The synthesis of BIIB129 is achieved through a multi-step process, with the key final step

involving the coupling of a pyrazolopyrazine core with an acrylamide warhead.

Synthesis of BIIB129

Commercially available
building blocks

Intermediate 33
((1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine)

Multi-step synthesis

BIIB129

DIPEA, THF, 0 °C

Acryloyl chloride
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Caption: High-level schematic of the final step in the synthesis of BIIB129.

Experimental Protocols
Synthesis of N-((1s,3s)-3-((6-(1-methyl-1H-pyrazol-4-
yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)-1-
methylcyclobutyl)acrylamide (BIIB129)
To a solution of (1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-

yl)oxy)cyclobutan-1-amine (Intermediate 33, 4.1 g, 9.8 mmol) and diisopropylethylamine

(DIPEA, 2.8 g, 21.7 mmol) in tetrahydrofuran (THF, 50 mL) at 0 °C, acryloyl chloride (819 mg,

9.04 mmol) is added. After 30 minutes, the reaction is diluted with ethyl acetate (50 mL) and a

saturated aqueous solution of sodium bicarbonate (50 mL) is added. The mixture is stirred

vigorously while warming to room temperature for 30 minutes. The organic layer is separated,

washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude

product is purified by column chromatography followed by recrystallization to yield BIIB129 as

a crystalline solid.[1]

BTK Biochemical Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for BTK is determined using a continuous-read

kinetic enzyme assay with nonphosphorylated BTK protein. The assay measures the rate of

substrate phosphorylation in the presence of varying concentrations of the inhibitor.

Human Whole Blood CD69 Inhibition Assay
Fresh human whole blood is treated with various concentrations of BIIB129. B-cell activation is

stimulated by the addition of an anti-IgD antibody. After incubation, red blood cells are lysed,

and the expression of the activation marker CD69 on the surface of CD19+ B cells is quantified

using flow cytometry. The IC50 is calculated from the dose-response curve.

Ramos Cell BTK Target Occupancy Assay
Ramos cells, a human B-cell line, are incubated with different concentrations of BIIB129. A

biotinylated covalent BTK probe is then added, which binds to the unoccupied BTK active sites.

The amount of probe bound is quantified by flow cytometry, and the IC50 for target occupancy

is determined.
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In Vivo Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE) Model
EAE, an animal model of MS, is induced in mice.[6] Mice are then treated with BIIB129 or

vehicle. The clinical severity of the disease is monitored daily using a standardized scoring

system. The efficacy of BIIB129 is evaluated by its ability to reduce the clinical signs of EAE.

Mechanism of Action and Signaling Pathway
BIIB129 is a targeted covalent inhibitor of BTK. It forms an irreversible bond with a cysteine

residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase

activity. This, in turn, blocks downstream signaling pathways that are crucial for B-cell and

myeloid cell activation, proliferation, and survival.
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BTK Signaling Pathway and Inhibition by BIIB129
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Caption: Simplified BTK signaling pathway and the inhibitory action of BIIB129.

Experimental Workflow: In Vivo Efficacy Study
The workflow for assessing the in vivo efficacy of BIIB129 in a preclinical model of multiple

sclerosis is a multi-step process.
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In Vivo Efficacy Workflow (EAE Model)

Induction of EAE in mice

Randomization into
treatment groups

Daily administration of
BIIB129 or vehicle

Daily clinical scoring of
disease severity

Tissue collection for
histopathology and
biomarker analysis

Data analysis and
comparison of treatment groups

Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy assessment of BIIB129 in the EAE model.

Conclusion
BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising

preclinical profile for the treatment of multiple sclerosis. Its discovery was guided by a rational

design approach to optimize for CNS penetration and potent target engagement. The synthesis
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is well-defined, and robust in vitro and in vivo assays have been established to characterize its

activity. Further clinical investigation is warranted to determine the therapeutic potential of

BIIB129 in patients with MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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